

Application Note: Extraction and Quantification of Imidacloprid Impurity 1 from Water Samples

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Compound of Interest

Compound Name: *Imidacloprid Impurity 1*

Cat. No.: *B046899*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidacloprid is a widely used neonicotinoid insecticide for pest control in agriculture. Due to its extensive use, the presence of its impurities and degradation products in environmental water sources is a growing concern. **Imidacloprid Impurity 1**, formally known as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, is a significant process-related impurity that requires monitoring. This application note provides detailed protocols for the extraction of **Imidacloprid Impurity 1** from water samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by quantification using a validated Ultra-Performance Liquid Chromatography (UPLC-UV) method.

Physicochemical Properties of Imidacloprid Impurity 1

A summary of the key properties of **Imidacloprid Impurity 1** is presented below. Its low aqueous solubility is a critical factor in selecting an appropriate extraction methodology.

Property	Value
Formal Name	1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine
CAS Number	105828-41-9
Molecular Formula	C ₁₅ H ₁₄ Cl ₂ N ₆ O ₂
Molecular Weight	381.2 g/mol
Aqueous Solubility	0.16 mg/mL (in PBS, pH 7.2)
Organic Solubility	DMF: 16 mg/mL; DMSO: 16 mg/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for its high recovery and clean extracts. It leverages the low water solubility of the impurity to efficiently isolate it from the aqueous matrix. Polymeric sorbents like Oasis HLB are particularly effective for a wide range of neonicotinoids.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- Water sample (e.g., 200 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (≥98%)
- Oasis HLB SPE Cartridges (or equivalent polymeric sorbent)
- SPE manifold
- Nitrogen evaporator
- Vortex mixer

- 0.45 µm syringe filters

Procedure:

- Sample Preparation: Filter the water sample through a 0.45 µm filter to remove any particulate matter.
- Cartridge Conditioning:
 - Pass 5 mL of methanol through the Oasis HLB cartridge.
 - Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[\[2\]](#)
- Sample Loading:
 - Load the 200 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
- Elution:
 - Elute the retained **Imidacloprid Impurity 1** with 5 mL of methanol or acetonitrile with 0.3% formic acid.[\[1\]](#)[\[2\]](#)
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (see UPLC-UV method) and vortex for 30 seconds.
 - Filter the reconstituted sample through a 0.45 µm syringe filter before UPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Alternative Method

LLE is a classic extraction technique that can also be employed. Solvents like ethyl acetate and dichloromethane are effective for extracting neonicotinoids from water.

Materials and Reagents:

- Water sample (e.g., 500 mL)
- Ethyl acetate or Dichloromethane (HPLC grade)
- Anhydrous sodium sulfate
- Separatory funnel (1 L)
- Rotary evaporator
- Vortex mixer

Procedure:

- Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel.
- Extraction:
 - Add 75 mL of ethyl acetate to the separatory funnel.
 - Shake vigorously for 2 minutes, periodically venting the funnel.
 - Allow the layers to separate completely.
 - Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a flask.
 - Repeat the extraction two more times with fresh 75 mL portions of the organic solvent.
- Drying:
 - Combine the organic extracts and dry by passing them through a funnel containing anhydrous sodium sulfate.

- Concentration and Reconstitution:
 - Concentrate the dried extract to near dryness using a rotary evaporator with the water bath at 40°C.
 - Transfer the remaining solvent to a vial and evaporate to complete dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase (see UPLC-UV method) and vortex for 30 seconds.
 - Filter the reconstituted sample through a 0.45 µm syringe filter before UPLC analysis.

Protocol 3: UPLC-UV Analysis

This method is adapted from a validated stability-indicating method for imidacloprid and its related compounds.

Instrumentation and Conditions:

- Instrument: UPLC system with UV detector
- Column: HSS T3 (C18, 2.1 × 30 mm, 1.8 µm particle size)
- Mobile Phase A: 0.05% (v/v) Phosphoric Acid in Water
- Mobile Phase B: Methanol/Acetonitrile (75/25, v/v)
- Flow Rate: 0.5 mL/min (example, may need optimization)
- Injection Volume: 5 µL
- Column Temperature: 30°C
- Detection Wavelength: 270 nm
- Run Time: 6.5 minutes

Gradient Program (Example):

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
4.0	10	90
5.0	10	90
5.1	95	5
6.5	95	5

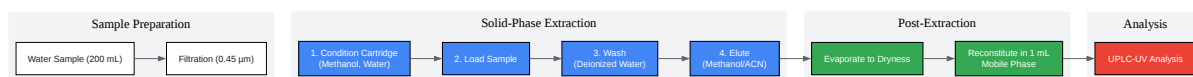
Data Presentation

The following table summarizes expected performance data for the extraction of neonicotinoids from water. Since specific recovery data for **Imidacloprid Impurity 1** is not readily available, data for the parent compound, Imidacloprid, is provided as a reference. Method validation is required to determine the precise performance for the impurity.

Extraction Method	Sorbent/Solvent	Analyte	Expected Recovery (%)	LOD (µg/L)	LOQ (µg/L)	Reference
SPE	Oasis HLB	Imidacloprid	>80	-	-	[1]
SPE	Bond Elut Plexa	Imidacloprid	66.9	-	-	[2]
SPE	Bakerbond spe™ SDB-1	Imidacloprid	36.9	-	-	[2]
LLE	Dichloromethane	Imidacloprid	92 (mean recovery)	20	75	

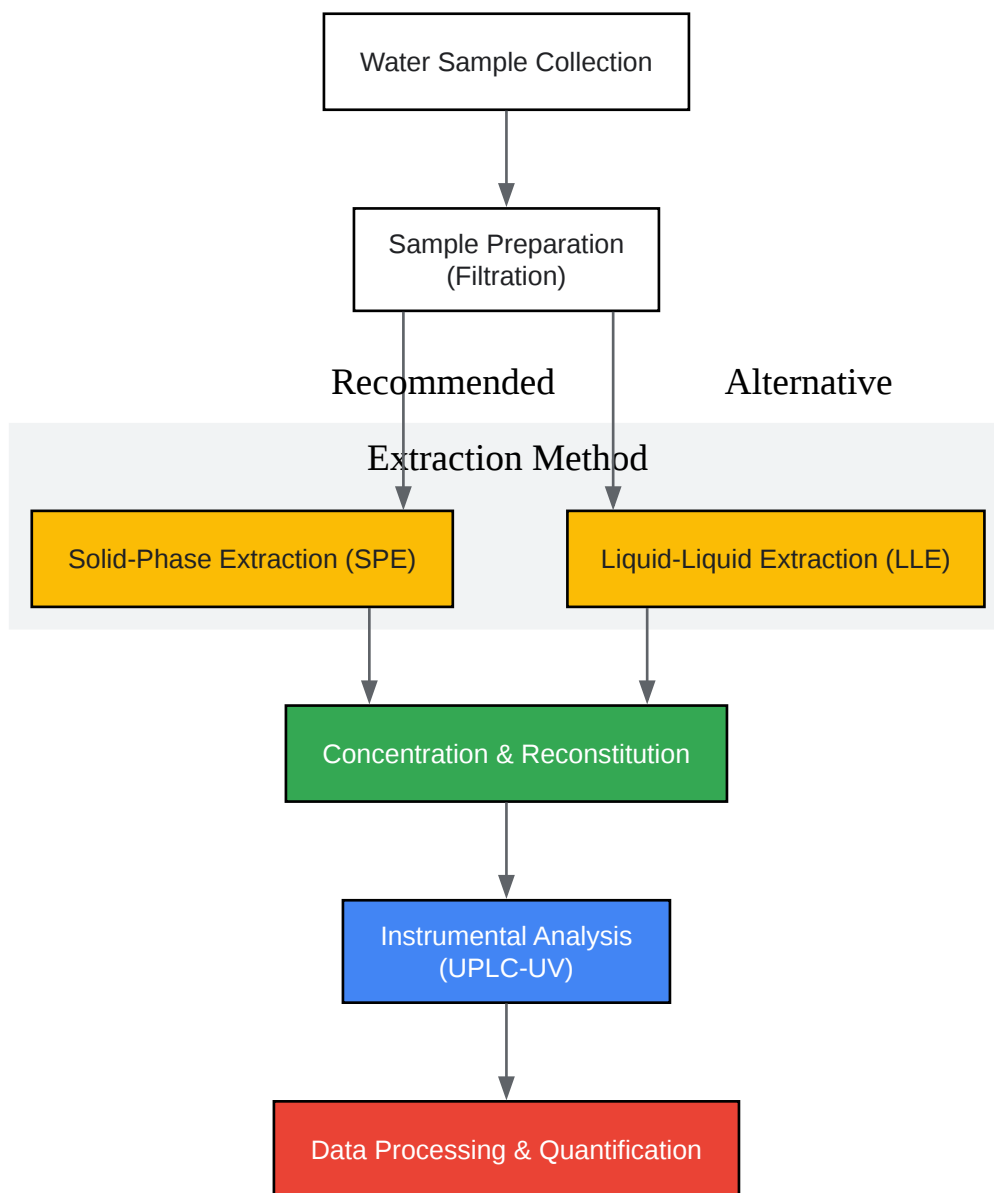
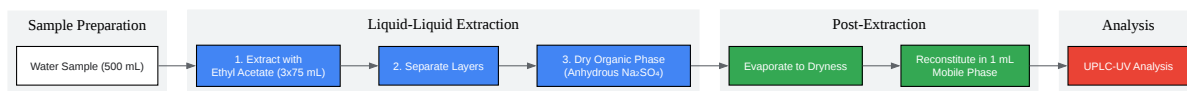
Visualized Workflows

The following diagrams illustrate the experimental workflows for easy reference.



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Figure 1. Solid-Phase Extraction (SPE) Workflow.



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References

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- 2. scispace.com [scispace.com]
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